Calcium glucoheptonate

Vue d'ensemble

Description

Calcium glucoheptonate is a highly soluble calcium salt containing 8.2% of elemental calcium, which is important for the prevention of bone loss and osteoporosis. It is particularly useful as a dietary supplement in populations with low calcium intake, such as those in Southeast Asia. The compound has been shown to have a high relative bioavailability compared to calcium carbonate, making it a potential choice for calcium supplementation .

Synthesis Analysis

While the provided papers do not detail the synthesis of calcium glucoheptonate, they do discuss the synthesis of related compounds and the importance of controlled synthesis in calcium-based compounds. For instance, controlled synthesis of calcium carbonate has been extensively studied, which may provide insights into the synthesis of calcium glucoheptonate .

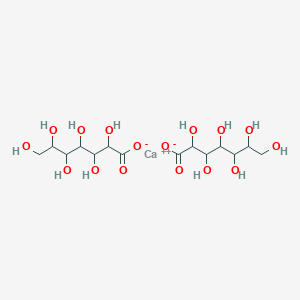

Molecular Structure Analysis

The molecular structure of calcium glucoheptonate is not directly discussed in the provided papers. However, studies on similar calcium compounds, such as calcium D-glucarate and calcium D-glycero-D-gulo-heptonate, reveal that calcium ions can form complex structures with carbohydrates. These structures often involve calcium ions being chelated by oxygen atoms from the carbohydrate, forming geometries like distorted square-antiprisms or deformed dodecahedra .

Chemical Reactions Analysis

Calcium glucoheptonate's reactivity is not explicitly covered in the provided papers. However, the thermal decomposition of calcium gluconate monohydrate, a related compound, has been studied, showing that it can form a carbonaceous foam upon heating, which then transforms into a porous structure based on calcium oxide at higher temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium glucoheptonate include its high water solubility and its ability to undergo phase transitions. For example, calcium gluceptate, which is closely related to calcium glucoheptonate, can exist in both hydrated and anhydrous crystalline forms, with marked differences in water solubility at room temperature . Additionally, the precipitation of calcium gluceptate from aqueous solutions has been associated with a change from an amorphous anhydrous form to a sparingly soluble crystalline hydrate .

Relevant Case Studies

Several case studies highlight the potential applications of calcium glucoheptonate. In vitro studies have shown that calcium glucoheptonate can promote the proliferation and osteogenesis of osteoblast-like cells, indicating its potential for addressing calcium deficiency conditions . Furthermore, calcium glucoheptonate has been used as an eco-friendly additive in intumescent flame-retardant epoxy resin, improving flame retardancy and smoke suppression without compromising mechanical properties .

Applications De Recherche Scientifique

1. Osteogenesis and Cell Proliferation

- Application Summary: Calcium glucoheptonate has been studied for its effects on cell viability and proliferation of osteoblast-like MG-63 cells . This is important in the field of bone health and osteogenesis.

- Methods of Application: The study involved treating osteoblast-like MG-63 cells with calcium glucoheptonate and assessing cell viability and proliferation . Calcium uptake and mineralization were evaluated using Alizarin red staining . Expression of osteogenic markers were monitored by western blotting, immunofluorescence, and qRT-PCR assays .

- Results: Increased proliferation and calcium uptake were observed in the MG-63 cells treated with calcium glucoheptonate . The treatment also increased the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .

2. Calcium Supplementation

- Application Summary: Calcium glucoheptonate, a highly soluble calcium salt containing 8.2% of elemental calcium, has been compared to calcium carbonate for its relative oral bioavailability .

- Methods of Application: A single-dose, randomized-sequence, open-label, two-period crossover study, with a 7-day washout period, was conducted in 24 Indonesian healthy adult volunteers . Subjects received either two oral ampoules of 250 mg/10 mL of calcium glucoheptonate each or one effervescent tablet of calcium carbonate containing 500 mg of elemental calcium .

- Results: The relative oral bioavailability of calcium from calcium glucoheptonate as compared to calcium carbonate was 92% within 6 hours and 89% within 12 hours after study drug administration . These results indicate that calcium glucoheptonate is associated with a high relative bioavailability of calcium compared to calcium carbonate, and is well-tolerated .

3. Treatment of Hypocalcemia

- Application Summary: Calcium glucoheptonate is used to treat hypocalcemia and maintain calcium levels . Hypocalcemia is a condition where there is not enough calcium in the blood .

- Methods of Application: Calcium glucoheptonate is taken by individuals who are unable to get enough calcium in their regular diet or who have a need for more calcium . It is used to prevent or treat several conditions that may cause hypocalcemia .

- Results: The body needs calcium to make strong bones. Calcium is also needed for the heart, muscles, and nervous system to work properly . When there is not enough calcium in the blood to be used by the heart and other organs, your body will take the needed calcium from the bones . When you eat foods rich in calcium, the calcium will be restored to the bones and the balance between your blood and bones will be maintained .

4. Addressing Calcium Deficiency Conditions

- Application Summary: Calcium glucoheptonate is a highly water-soluble organic calcium salt having clinical use . It has been studied for its beneficial effect in addressing calcium deficiency conditions .

- Methods of Application: The study involved treating osteoblast-like MG-63 cells with calcium glucoheptonate and assessing cell viability and proliferation . Calcium uptake and mineralization were evaluated using Alizarin red staining . Expression of osteogenic markers were monitored by western blotting, immunofluorescence, and qRT-PCR assays .

- Results: Increased proliferation and calcium uptake were observed in the MG-63 cells treated with calcium glucoheptonate . The treatment also increased the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . Calcium glucoheptonate treatment did not exert any cytotoxicity on colorectal and renal epithelial cells, indicating the safety of the treatment .

5. Treatment of Mild Hypocalcemia

- Application Summary: Calcium glucoheptonate is used to treat mild hypocalcemia due to neonatal tetany, tetany due to parathyroid deficiency or vitamin D deficiency, and alkalosis . It is also used as prophylaxis of hypocalcemia during exchange transfusions .

- Methods of Application: Calcium glucoheptonate is taken by individuals who are unable to get enough calcium in their regular diet or who have a need for more calcium . It is used to prevent or treat several conditions that may cause hypocalcemia .

- Results: The body needs calcium to make strong bones. Calcium is also needed for the heart, muscles, and nervous system to work properly . The bones serve as a storage site for the body’s calcium. They are continuously giving up calcium to the bloodstream and then replacing it as the body’s need for calcium changes from day to day .

6. Addressing Calcium Deficiency Conditions

- Application Summary: Calcium glucoheptonate is a highly water-soluble organic calcium salt having clinical use . It has been studied for its beneficial effect in addressing calcium deficiency conditions .

- Methods of Application: The study involved treating osteoblast-like MG-63 cells with calcium glucoheptonate and assessing cell viability and proliferation . Calcium uptake and mineralization were evaluated using Alizarin red staining . Expression of osteogenic markers were monitored by western blotting, immunofluorescence, and qRT-PCR assays .

- Results: Increased proliferation and calcium uptake were observed in the MG-63 cells treated with calcium glucoheptonate . The treatment also increased the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . Calcium glucoheptonate treatment did not exert any cytotoxicity on colorectal and renal epithelial cells, indicating the safety of the treatment .

Safety And Hazards

Propriétés

IUPAC Name |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATUQANACHZLRT-XBQZYUPDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26CaO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-74-1 (Parent) | |

| Record name | Calcium alpha-D-glucoheptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889390 | |

| Record name | Calcium bis((2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium glucoheptonate | |

CAS RN |

17140-60-2 | |

| Record name | Calcium alpha-D-glucoheptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis((2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM D-GLYCERO-D-GULO-HEPTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45E26F1TPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

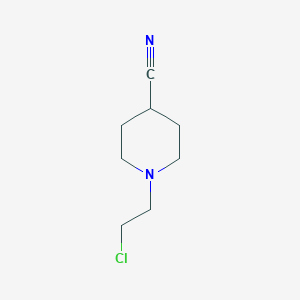

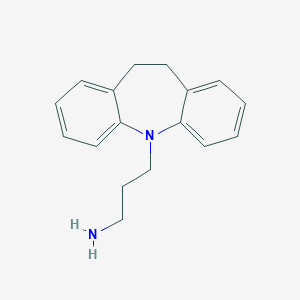

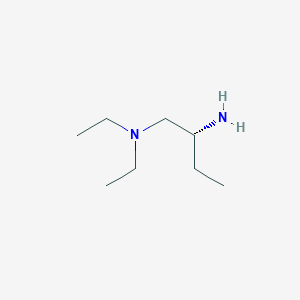

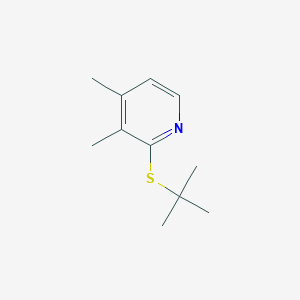

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)